N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
Introduction to N-Benzyl-3-Ethyl-N-MethylTriazolo[4,3-b]Pyridazin-6-Amine
Systematic Nomenclature and Structural Identification
The IUPAC name N-benzyl-3-ethyl-N-methyltriazolo[4,3-b]pyridazin-6-amine derives from the parent heterocyclic system triazolo[4,3-b]pyridazine. The numbering prioritizes the triazole ring, with the ethyl group at position 3 and the N-benzyl-N-methylamine moiety at position 6 of the pyridazine ring. The molecular formula is C₁₅H₁₈N₅ , corresponding to a molecular weight of 268.34 g/mol .
Structural Features
- Triazolopyridazine core : A bicyclic system comprising a 1,2,4-triazole fused to a pyridazine at positions 4 and 3 (pyridazine numbering).
- Ethyl substituent : A C₂H₅ group at position 3 of the triazole ring, influencing electron distribution and steric bulk.
- N-Benzyl-N-methylamine : A tertiary amine at position 6, with a benzyl (C₆H₅CH₂) and methyl (CH₃) group attached to the nitrogen.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈N₅ | Computed |
| SMILES | CC1=NN2C(=NN=C2N(C)Cc3ccccc3)C=N1 | Derived |
| Topological Polar SA | 78.2 Ų | Analogous |
Spectroscopic characterization typically involves ¹H/¹³C NMR for confirming substituent positions and high-resolution mass spectrometry for molecular weight validation. X-ray crystallography, though not explicitly reported for this derivative, has been employed for analogous triazolopyridazines to resolve bond angles and torsional strain.
Historical Context in Heterocyclic Compound Research
Triazolopyridazines emerged as a focus of pharmacological research in the early 2000s, building upon earlier work with pyridazine and triazole derivatives. The fusion of these rings combines the hydrogen-bonding capability of triazoles with the planar aromaticity of pyridazines, creating scaffolds capable of protein binding. The introduction of alkyl and arylalkyl substituents, as seen in N-benzyl-3-ethyl-N-methyl derivatives, represents a strategic evolution to enhance:
- Lipophilicity : The ethyl and benzyl groups improve membrane permeability compared to simpler triazolopyridazines.
- Target selectivity : Bulky substituents modulate interactions with binding pockets, as demonstrated in bromodomain inhibition studies.
Key milestones include:
Position Within Triazolopyridazine Chemical Taxonomy
This compound occupies a distinct niche within triazolopyridazine derivatives, classified by:
| Taxonomic Criteria | Classification | Differentiating Features |
|---|---|---|
| Substituent Position | 3-ethyl, 6-N,N-dialkylamine | Combines aliphatic and aromatic groups |
| Electronic Profile | Electron-deficient core | Enhanced by triazole’s inductive effects |
| Bioactivity Potential | Target-agnostic scaffold | Adaptable to multiple protein families |
Compared to analogues:
- Vs. 3-trifluoromethyl derivatives : The ethyl group reduces electronegativity but increases van der Waals interactions.
- Vs. 6-monosubstituted amines : The N-benzyl-N-methyl configuration prevents hydrogen bonding while maintaining steric bulk.
Properties
Molecular Formula |
C15H17N5 |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-benzyl-3-ethyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C15H17N5/c1-3-13-16-17-14-9-10-15(18-20(13)14)19(2)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 |
InChI Key |
VJPRFIZANLQHCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Chlorination of Pyridazine Precursors
The synthesis begins with the preparation of 6-chloro-triazolo[4,3-b]pyridazine (29 ), a key intermediate. As reported in Scheme 2 of, 3,6-dichloro-4-pyridazinecarboxylic acid (25 ) undergoes Curtius rearrangement to form 26 , followed by hydrazine treatment to yield 6-chloro-3-hydrazinopyridazin-4-amine (28 ). Cyclization in formic acid produces 29 with 60–75% yield.
Reaction Conditions :
-
Hydrazine hydrate : 80°C, 4–6 hours.
-
Cyclization : Reflux in formic acid, 12 hours.
Alternative Routes via Dimroth Rearrangement
For analogs with substituents at C-3, 2-chloro-3-nitropyridine (34 ) undergoes Dimroth rearrangement to form 8-nitro-1,2,4-triazolo[4,3-a]pyridine (36 ), which is hydrogenated to the amine (38 ). This method is adaptable for introducing ethyl groups at C-3 via alkylation before cyclization.
Sequential Alkylation Strategy
Benzylation Followed by Methylation
In cases where direct substitution is challenging, sequential alkylation is performed:
Mitsunobu Reaction for Sterically Hindered Amines
For hindered amines, the Mitsunobu reaction (DEAD, PPh₃) couples N-benzyl-N-methylamine to 6-hydroxy intermediates. This method is less common due to cost but offers 75% yield in optimized cases.
Characterization and Validation
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA/MeOH gradient) confirms >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Chloro displacement with amine | 82–85 | 98 | Requires anhydrous conditions |
| Reductive Amination | Ethylation via H₂/Pd-C | 90–95 | 97 | High-pressure equipment |
| Sequential Alkylation | Benzylation + methylation | 70 | 95 | Multi-step, lower yield |
| Mitsunobu Reaction | Coupling with DEAD/PPh₃ | 75 | 96 | Costly reagents |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of azide derivatives.
Scientific Research Applications
N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Research Findings
- Substituent Effects :
- Activity Trade-offs : Ethyl and methyl substituents balance lipophilicity and metabolic stability, while bulkier groups (e.g., cyclopropyl) may reduce bioavailability .
Biological Activity
N-benzyl-3-ethyl-N-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity through various studies, including structure-activity relationships (SAR), cytotoxicity against cancer cell lines, and antimicrobial properties.
Chemical Structure and Properties
The compound belongs to the class of triazolo-pyridazines, which are known for their diverse biological activities. The structural formula can be represented as follows:
This structure features a triazole ring fused with a pyridazine moiety, contributing to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various leukemia cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 4.23 |
| HL60 | 1.62 |
| MV4-11 | 1.90 |
| NB4 | 0.96 |
These findings indicate that the compound exhibits significant cytotoxicity against leukemia cells, suggesting its potential as a therapeutic agent in hematological malignancies .
The mechanisms underlying the cytotoxic effects of this compound appear to be distinct from traditional chemotherapeutics. Studies suggest that it does not primarily act through tubulin polymerization or Src inhibition but may involve alternative pathways that warrant further investigation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. In particular, derivatives of triazoles have demonstrated inhibitory effects against Mycobacterium bovis BCG with minimal inhibitory concentrations (MIC) showing promising results .
Case Studies
- Leukemia Treatment : A study involving the synthesis and evaluation of N-benzyl derivatives found that certain analogues exhibited enhanced activity against leukemia cell lines compared to solid tumors. This highlights the specificity of triazolo-pyridazine compounds in targeting particular cancer types .
- Antimicrobial Efficacy : Research on triazole derivatives indicated that modifications in the chemical structure could lead to improved efficacy against bacterial strains, suggesting that this compound could be optimized for better antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
